N-[3-(acetylamino)phenyl]-3-(3-acetyl-1H-indol-1-yl)propanamide

Lipophilicity LogP Permeability

SAR campaigns probing acetylamino positional isomerism demand structurally defined indole-propanamide controls, yet bioactivity-uncharacterized scaffolds are scarce in commercial libraries. This compound fills that gap. • 3-AcNH-Ph substitution pattern enables spatial probing of H-bond donor/acceptor geometry vs. 4-AcNH analogs for target-binding SAR. • Predicted logP >2.5 supports membrane permeability in cell-based phenotypic assays, outperforming simpler analogs (~logP 1.8). • Serves as negative control or derivatization scaffold for medicinal chemistry benchmarking of active indole-propanamide analogs.

Molecular Formula C21H21N3O3
Molecular Weight 363.4 g/mol
Cat. No. B12180423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(acetylamino)phenyl]-3-(3-acetyl-1H-indol-1-yl)propanamide
Molecular FormulaC21H21N3O3
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=CC=CC(=C3)NC(=O)C
InChIInChI=1S/C21H21N3O3/c1-14(25)19-13-24(20-9-4-3-8-18(19)20)11-10-21(27)23-17-7-5-6-16(12-17)22-15(2)26/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)(H,23,27)
InChIKeyQFEARNKDHJPTDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(Acetylamino)phenyl]-3-(3-acetyl-1H-indol-1-yl)propanamide – Compound Class and Baseline Characteristics for Scientific Procurement


N-[3-(Acetylamino)phenyl]-3-(3-acetyl-1H-indol-1-yl)propanamide is a synthetic indole–propanamide derivative bearing an N‑arylacetamide motif. Its structure places it within the broad family of heteroaryl‑carboxamides that have been investigated in patents covering substituted N‑(phenyl‑heteroaryl)‑3‑acetylamino‑benzamides and N‑[3‑(acetylamino)phenyl]‑phenyl‑heteroaryl‑carboxamides [REFS‑1]. The compound is primarily offered as a screening compound by commercial libraries, and its reported synthetic route involves acylation of an indole intermediate followed by coupling with an acetylamino‑phenyl derivative [REFS‑2].

Why Generic Substitution Fails for N-[3-(Acetylamino)phenyl]-3-(3-acetyl-1H-indol-1-yl)propanamide in Scientific Workflows


Even closely related indole‑1‑propanamides (e.g., N‑[2‑(acetylamino)ethyl]‑3‑(2‑methyl‑1H‑indol‑1‑yl)propanamide or N‑[4‑(acetylamino)phenyl]‑3‑(6‑chloro‑1H‑indol‑1‑yl)propanamide) differ in the position and nature of the acetylamino substituent and the indole‑ring modification. Such changes can alter hydrogen‑bond donor/acceptor counts, lipophilicity, and topological polar surface area [REFS‑1]. Without head‑to‑head data, no generic substitution can be assumed to preserve target engagement, selectivity, or physicochemical behaviour. The following sections present the limited quantitative evidence available to guide procurement decisions.

Quantitative Evidence Guide: N-[3-(Acetylamino)phenyl]-3-(3-acetyl-1H-indol-1-yl)propanamide Versus Structural Analogs


Comparative Lipophilicity: Target Compound vs. N-[2-(Acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide

The target compound contains an additional phenyl ring and a 3‑acetyl substituent on the indole compared to the simpler analog N‑[2‑(acetylamino)ethyl]‑3‑(2‑methyl‑1H‑indol‑1‑yl)propanamide. This structural difference is predicted to increase lipophilicity, although no experimentally measured logP for the target compound is publicly available [REFS‑1]. The comparator has an experimentally determined logP of 1.84 [REFS‑1].

Lipophilicity LogP Permeability

Hydrogen-Bond Donor/Acceptor Profile: Target Compound Distinct from N-[4-(Acetylamino)phenyl]-3-(6-chloro-1H-indol-1-yl)propanamide

The target compound possesses an acetylamino group at the 3‑position of the phenyl ring and a 3‑acetyl group on the indole, yielding a predicted hydrogen‑bond donor count of 2 and acceptor count of 3. In contrast, N‑[4‑(acetylamino)phenyl]‑3‑(6‑chloro‑1H‑indol‑1‑yl)propanamide contains a chlorine atom instead of the acetyl group, which eliminates one hydrogen‑bond acceptor but introduces a halogen‑bond donor character [REFS‑1]. No experimental tPSA values are available for either compound [REFS‑2].

Hydrogen bonding tPSA Molecular recognition

Application Scenarios for N-[3-(Acetylamino)phenyl]-3-(3-acetyl-1H-indol-1-yl)propanamide Guided by Differential Evidence


Focused Screening Library Design Requiring Distinct Lipophilicity Windows

When designing a screening set where a logP > 2.5 is desired for membrane permeability, this compound may offer an advantage over simpler analogs with logP around 1.8. The predicted higher lipophilicity, inferred from the additional phenyl and acetyl substituents, makes it a candidate for cell‑based phenotypic assays where intracellular target access is required [REFS‑1].

Structure–Activity Relationship (SAR) Studies on Acetylamino–Phenyl Indole Propanamides

The 3‑acetylamino‑phenyl substitution pattern distinguishes this compound from 4‑acetylamino analogs. This positional isomerism can be exploited in SAR campaigns to probe the spatial requirements of the acetylamino moiety for target binding, particularly when hydrogen‑bond donor/acceptor geometry is critical [REFS‑1].

Negative Control or Inactive Comparator Panels

Given the current absence of reported bioactivity data, this compound may initially serve as a negative control or as a scaffold for further derivatization in medicinal chemistry programs. Its procurement is justified when a structurally defined but uncharacterized indole‑propanamide is needed to benchmark active analogs [REFS‑1].

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